molecular formula C28H19Cl2N3O8S2 B566145 Chlorthalidone DImer CAS No. 1796929-84-4

Chlorthalidone DImer

Cat. No.: B566145
CAS No.: 1796929-84-4
M. Wt: 660.493
InChI Key: MRMWTXHWGLQHNV-UHFFFAOYSA-N
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Description

Chlorthalidone Dimer is a compound derived from Chlorthalidone, a thiazide-like diuretic drug commonly used to treat high blood pressure, swelling, and other conditions. This compound is of interest due to its potential enhanced pharmacological properties and stability compared to its monomeric form.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Chlorthalidone Dimer involves the dimerization of Chlorthalidone molecules. This process can be achieved through various synthetic routes, including:

    Condensation Reactions: Utilizing specific catalysts and reaction conditions to promote the formation of the dimer.

    Oxidative Coupling: Employing oxidizing agents to facilitate the coupling of two Chlorthalidone molecules.

Industrial Production Methods: Industrial production of this compound typically involves scalable processes that ensure high purity and yield. These methods include:

    Batch Processing: Conducting the reaction in large reactors with controlled temperature and pressure conditions.

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: Chlorthalidone Dimer undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidized Derivatives: Formed through oxidation reactions.

    Reduced Forms: Resulting from reduction reactions.

    Substituted Compounds: Produced via substitution reactions.

Scientific Research Applications

Chlorthalidone Dimer has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study dimerization reactions and their mechanisms.

    Biology: Investigated for its potential effects on biological systems and its interaction with biomolecules.

    Medicine: Explored for its enhanced pharmacological properties, such as improved efficacy and reduced side effects compared to Chlorthalidone.

    Industry: Utilized in the development of new pharmaceutical formulations and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

Chlorthalidone Dimer can be compared with other similar compounds, such as:

    Hydrochlorothiazide: Another thiazide-like diuretic with similar antihypertensive effects but different pharmacokinetic properties.

    Indapamide: A thiazide-like diuretic with additional vasodilatory effects.

    Metolazone: Known for its potent diuretic effects and use in treating edema.

Uniqueness: this compound is unique due to its potential enhanced stability and pharmacological properties compared to its monomeric form. Its dimeric structure may offer improved efficacy and reduced side effects, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-chloro-N-[2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)phenyl]sulfonyl-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19Cl2N3O8S2/c29-21-11-9-15(27(36)19-7-3-1-5-17(19)25(34)31-27)13-23(21)42(38,39)33-43(40,41)24-14-16(10-12-22(24)30)28(37)20-8-4-2-6-18(20)26(35)32-28/h1-14,33,36-37H,(H,31,34)(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMWTXHWGLQHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)NS(=O)(=O)C4=C(C=CC(=C4)C5(C6=CC=CC=C6C(=O)N5)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19Cl2N3O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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